Azaquinzole, (S)-

Description

Significance of Pyrazinoisoquinoline Scaffolds in Research

The pyrazinoisoquinoline scaffold is a fused heterocyclic system that imparts a rigid, three-dimensional structure to molecules. vulcanchem.com This defined conformation is valuable in drug design as it can lead to highly specific interactions with biological targets. vulcanchem.com Researchers have utilized this core structure to develop compounds with a range of potential biological activities. For instance, the tetrahydroisoquinoline nucleus, a key component of the scaffold, is recognized as a "well-known malaria scaffold". mdpi.com Furthermore, synthetic explorations have led to the creation of novel steroidal pyrazinoisoquinolines that exhibit antiproliferative activity. nih.govresearchgate.net The strategy of hybridizing the pyrazinoisoquinolinone moiety, as seen in the established drug Praziquantel, with other pharmacophores is being actively pursued to develop new derivatives with unique therapeutic profiles. mdpi.comtandfonline.com This history of biological relevance makes the pyrazinoisoquinoline scaffold a privileged structure in the search for new lead compounds. tandfonline.com

Stereochemical Importance of the (S)-Enantiomer in Biological Systems

Stereochemistry is a critical factor in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. nih.govslideshare.net Consequently, the two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significant differences in their biological activity, potency, metabolic pathways, and toxicity. nih.govijpsjournal.com Often, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be inactive or contribute to undesirable side effects. slideshare.netwikipedia.org

The thalidomide (B1683933) tragedy, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was teratogenic, serves as a stark reminder of this principle. slideshare.netntu.edu.sg In other examples, the different enantiomers of a compound can have entirely different therapeutic uses; the enantiomers of propoxyphene act as an analgesic and an antitussive, respectively. ntu.edu.sg Therefore, the investigation of a single enantiomer, such as (S)-Azaquinzole, is crucial for understanding its specific interactions and potential therapeutic value, distinct from its (R)-counterpart or a racemic mixture. slideshare.net

Overview of Current Research Trajectories for (S)-Azaquinzole

Current research on (S)-Azaquinzole and related compounds is directed toward exploring its potential in various therapeutic areas. Initial investigations have pointed toward possible antiparasitic and anticancer activities. ontosight.ai One of the key future directions involves the comparative pharmacological evaluation of the (S)- versus the (R)-enantiomers to delineate their specific biological roles. vulcanchem.com Furthermore, (S)-Azaquinzole has been identified in a patent as a chemical intermediate in the synthesis of potential antipsychotic drugs, suggesting its utility in developing agents for central nervous system (CNS) disorders. vulcanchem.com Ongoing research efforts are likely to include detailed structure-activity relationship (SAR) studies to optimize the pyrazinoisoquinoline core for enhanced potency and selectivity against various biological targets. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(11bS)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14/h1-4,12-13H,5-9H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVCXWHEHAKJCG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCNCC2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCNC[C@@H]2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99780-87-7 | |

| Record name | Azaquinzole, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099780877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZAQUINZOLE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3QVU4367O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile of S Azaquinzole

Nomenclature and Identifiers

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure. It is also cataloged in numerous chemical databases with specific identifiers, facilitating cross-referencing in scientific literature. vulcanchem.com

| Identifier Type | Value |

| Systematic (IUPAC) Name | (11bS)-2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline |

| International Nonproprietary Name (INN) | Azaquinzole (B1295793) vulcanchem.com |

| CAS Registry Number | 99780-87-7 |

| PubChem CID | 179345 vulcanchem.com |

| ChEMBL ID | CHEMBL2104690 vulcanchem.com |

| InChIKey | SCVCXWHEHAKJCG-LMOVPXPDSA-N |

(Data sourced from public chemical databases)

Physicochemical Properties

The physicochemical properties of (S)-Azaquinzole influence its behavior in both chemical and biological systems, including aspects like solubility and potential bioavailability. vulcanchem.com

| Property | Value | Significance |

| Molecular Formula | C₁₂H₁₆N₂ | Defines the elemental composition. |

| Molecular Weight | 188.27 g/mol | Favorable for bioavailability. vulcanchem.com |

| XLogP3-AA | 1.2 | Indicates moderate lipophilicity. vulcanchem.com |

| Hydrogen Bond Donor Count | 1 | Limited capacity for hydrogen bond donation. vulcanchem.com |

| Hydrogen Bond Acceptor Count | 2 | Moderate capacity for hydrogen bond acceptance. vulcanchem.com |

| Rotatable Bond Count | 0 | Indicates a rigid molecular structure. vulcanchem.com |

| Exact Mass | 188.131348519 Da | Provides a precise reference for mass spectrometry. vulcanchem.com |

(Data sourced from PubChem and other chemical databases)

Structural Features

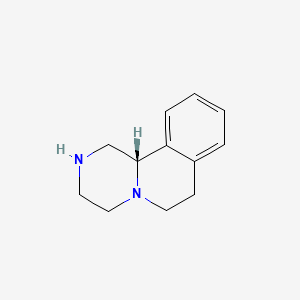

(S)-Azaquinzole possesses a rigid tricyclic scaffold composed of a pyrazine (B50134) ring fused to an isoquinoline (B145761) moiety. vulcanchem.com The structure contains both secondary and tertiary amine groups, which can act as nucleophilic centers in chemical reactions and as hydrogen bond acceptors in biological environments. vulcanchem.com The key structural feature is the chiral center at the carbon atom in position 11b, at the junction of the isoquinoline and pyrazine rings. The "(S)-" designation specifies the absolute configuration at this center, defining its unique three-dimensional arrangement. vulcanchem.com This fixed spatial orientation is critical in determining how the molecule interacts with chiral biological targets. vulcanchem.com

Advanced Spectroscopic and Analytical Characterization of S Azaquinzole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the determination of molecular structure. Through the analysis of various NMR experiments, the connectivity of atoms and their spatial relationships within the (S)-Azaquinzole molecule can be meticulously mapped.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively, within the (S)-Azaquinzole molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. libretexts.org The integration of the signals corresponds to the number of protons in each environment. researchgate.net For (S)-Azaquinzole, specific chemical shifts and coupling constants are anticipated for the protons on the pyrazinoisoquinoline core and the aliphatic portions of the molecule.

Similarly, the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms, with a much wider spectral dispersion than ¹H NMR, which often allows for the resolution of individual carbon signals. libretexts.orgwikipedia.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for (S)-Azaquinzole (Note: The following data are hypothetical and serve as an illustrative example of expected spectral characteristics. Actual values may vary based on solvent and experimental conditions.)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 7.10-7.30 (m, 4H) | Aromatic-H | 134.5 | Aromatic Quaternary-C |

| 4.15 (dd, 1H) | N-CH-Ar | 128.7 | Aromatic-CH |

| 3.80 (d, 1H) | N-CH₂ | 126.5 | Aromatic-CH |

| 2.80-3.20 (m, 6H) | Aliphatic-CH₂ | 60.2 | N-CH-Ar |

| 2.50 (s, 1H) | NH | 55.8 | N-CH₂ |

| 51.3 | Aliphatic-CH₂ | ||

| 48.9 | Aliphatic-CH₂ |

This table is interactive. You can sort the data by clicking on the column headers.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle of (S)-Azaquinzole by revealing correlations between different nuclei. slideshare.netepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu It helps establish the connectivity of proton networks within the molecule, for instance, tracing the sequence of protons in the aliphatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. princeton.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. epfl.chprinceton.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is essential for determining the stereochemistry and conformation of the molecule, including the relative orientation of substituents on the chiral center. researchgate.net

Chiral NMR Spectroscopy for Enantiomeric Excess Determination

To confirm the enantiomeric purity of (S)-Azaquinzole, chiral NMR spectroscopy is employed. This involves the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). researchgate.net

When a CDA is used, the enantiomers of azaquinzole (B1295793) are converted into diastereomers by reacting them with a chiral reagent. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification. wordpress.com

Alternatively, a CSA can be used to form transient diastereomeric complexes with the enantiomers of azaquinzole. mdpi.com This interaction induces a small difference in the chemical shifts of the corresponding nuclei in the two enantiomers, which can be observed and used to determine the enantiomeric excess. Chiral lanthanide shift reagents are also utilized for this purpose, inducing separation of enantiomeric signals. google.com

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion. scirp.orgbioanalysis-zone.com This precision allows for the determination of the elemental composition of (S)-Azaquinzole with a high degree of confidence, distinguishing it from other compounds that may have the same nominal mass. shimadzu.com The molecular formula can be confirmed by comparing the experimentally measured exact mass to the calculated mass.

Table 2: HRMS Data for (S)-Azaquinzole

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆N₂ |

| Calculated Monoisotopic Mass | 188.1313 g/mol |

| Observed [M+H]⁺ (Hypothetical) | 189.1386 m/z |

This table is interactive. You can sort the data by clicking on the column headers.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the (S)-Azaquinzole molecular ion. epfl.chnationalmaglab.orgwikipedia.org In an MS/MS experiment, the parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. chemguide.co.uk The fragmentation pattern provides a structural fingerprint of the molecule, helping to confirm the connectivity of the atoms. mdpi.com Analysis of the fragment ions can reveal the characteristic losses of neutral fragments and the formation of stable product ions, further corroborating the proposed structure. epfl.ch

Chiral Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool, but it is generally considered "chiral-blind" as it cannot differentiate between enantiomers based on their mass-to-charge ratio alone. nih.gov To achieve chiral recognition for (S)-Azaquinzole, MS is typically coupled with a chiral separation technique or a chiral recognition element.

Common approaches include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a prevalent method for chiral analysis. nih.govosti.gov The separation of (S)-Azaquinzole from its (R)-enantiomer would be achieved by using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP). vulcanchem.com The choice of CSP and mobile phase is critical for successful enantiomeric resolution. osti.gov Once separated, the distinct enantiomers are introduced into the mass spectrometer for detection, allowing for the quantification of the enantiomeric composition of a sample. osti.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC can be used for chiral separation, often requiring derivatization of the analyte to increase its volatility, followed by separation on a chiral GC column. nih.govnih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge. nih.gov By introducing a chiral modifier (a chiral vapor) into the drift gas of the ion mobility spectrometer, transient diastereomeric complexes can be formed with the enantiomers of Azaquinzole. nih.govrsc.org These diastereomeric complexes have different collision cross-sections and thus different drift times, allowing for their separation before they enter the mass spectrometer. nih.gov

Photoelectron Circular Dichroism (PECD): A more recent and direct technique, PECD correlated with mass spectrometry (MS-PECD) can distinguish enantiomers without prior separation. spectroscopyonline.com This method relies on the differential interaction of chiral molecules with circularly polarized light during photoionization, providing a direct measure of enantiomeric excess for a specific mass-selected ion. spectroscopyonline.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for characterizing the molecular structure of (S)-Azaquinzole by probing its molecular vibrations. nih.govspectroscopyonline.com These methods provide a unique "fingerprint" of the molecule. nih.gov

Functional Group Identification and Bond Characterization

The IR and Raman spectra of (S)-Azaquinzole would exhibit characteristic absorption bands corresponding to the various functional groups and bonds within its structure. The analysis involves identifying vibrations such as stretching and bending modes. msu.edu For the Azaquinzole structure, which is a hexahydropyrazino[2,1-a]isoquinoline, key vibrational bands are expected. While specific experimental data for (S)-Azaquinzole is not publicly available, expected regions for its key functional groups can be predicted based on general spectroscopic data. vulcanchem.commsu.edu

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Source |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 (weak to medium) | vulcanchem.com |

| Secondary Amine (N-H) | Bending | 1500 - 1600 (weak) | msu.edu |

| Aromatic C-H | Stretching | 3000 - 3100 | naturalspublishing.com |

| Aliphatic C-H | Stretching | 2850 - 3000 | msu.edu |

| Aromatic C=C | Stretching | 1450 - 1600 | msu.edu |

| C-N | Stretching | 1000 - 1350 | msu.edu |

This table presents generalized data for the expected functional groups and is not specific to experimentally measured values for (S)-Azaquinzole.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is used to study the electronic structure of conjugated systems and chromophores within a molecule.

Chromophore Identification and Absorption Maxima Analysis

The primary chromophore in (S)-Azaquinzole is the quinazoline (B50416) moiety. The UV-Vis spectrum of quinazoline derivatives is typically characterized by absorption bands arising from π→π* and n→π* electronic transitions. shu.ac.uknih.govmdpi.comresearchgate.net

π→π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. For quinazoline derivatives, these bands often appear in the 220-285 nm range and can extend to longer wavelengths depending on conjugation. nih.govmdpi.comresearchgate.net

n→π transitions:* These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the nitrogen atoms) to π* antibonding orbitals. These bands are often observed as shoulders on the more intense π→π* bands and typically appear at longer wavelengths (e.g., 285-320 nm in some quinazolinone derivatives). nih.govmdpi.com

The solvent can influence the position of these absorption maxima (λmax). Polar solvents can cause a blue shift (to shorter wavelengths) for n→π* transitions and a red shift (to longer wavelengths) for π→π* transitions. uomustansiriyah.edu.iq

| Transition Type | Typical λmax Range for Quinazoline Derivatives (nm) | Solvent | Source |

| π→π | 224 - 280 | Water, DMSO, Acetonitrile | nih.govmdpi.comresearchgate.net |

| π→π (Intramolecular Charge Transfer) | 280 - 340 | DMSO | mdpi.com |

| n→π* | 285 - 425 (Often superimposed) | Acetonitrile, DMSO | nih.govresearchgate.net |

This table contains representative data for the general class of quinazoline derivatives to illustrate the expected electronic transitions for (S)-Azaquinzole.

Quantitative Spectroscopic Methodologies for Research Sample Analysis

UV-Vis spectroscopy is a powerful tool for the quantitative analysis of compounds in solution, based on the Beer-Lambert Law. iajps.comatlas.org This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl). atlas.org

The procedure for quantitative analysis of a research sample of (S)-Azaquinzole would involve:

Wavelength Selection: The wavelength of maximum absorbance (λmax) is chosen for the analysis. This provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. scribd.comdu.edu.eg

Calibration Curve: A series of standard solutions of (S)-Azaquinzole with known concentrations are prepared. The absorbance of each standard is measured at the selected λmax. A calibration curve is then constructed by plotting absorbance versus concentration. This plot should be linear over the concentration range of interest. atlas.org

Sample Analysis: The absorbance of the unknown research sample is measured under the same conditions. The concentration of (S)-Azaquinzole in the sample is then determined by interpolating its absorbance value on the calibration curve. atlas.org

This method is simple, rapid, and cost-effective for determining the concentration of purified research samples. iajps.com However, its selectivity is low, and it is susceptible to interference from other absorbing species in a complex matrix, which may necessitate prior separation. libretexts.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of molecules at an atomic level. researchgate.net For a chiral compound like (S)-Azaquinzole, this technique is invaluable not only for confirming its molecular connectivity but also for establishing its absolute configuration and understanding its packing in the solid state. nih.gov

Single Crystal X-ray Diffraction (SXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govuni-ulm.de The primary and most critical requirement for this technique is the availability of a high-quality, single crystal of the analyte, which can sometimes be challenging to obtain. researchgate.netuhu-ciqso.es The crystal, typically 10-200 micrometers in size, is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. warwick.ac.uk This pattern provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es

For chiral molecules, SXRD can determine the absolute configuration through the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netnih.gov This effect, which is most pronounced when using specific X-ray wavelengths (like Cu Kα radiation) or in the presence of atoms heavier than oxygen, introduces small, measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). researchgate.netuni-ulm.de The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the (S) or (R) configuration at the stereocenter. chem-soc.si A Flack parameter approaching zero with a small standard uncertainty for the correct enantiomer model confirms the absolute structure. nih.govchem-soc.si

While specific crystallographic data for (S)-Azaquinzole is not publicly available, the table below illustrates typical data obtained from an SXRD experiment for a comparable organic molecule.

Table 1: Illustrative Single Crystal X-ray Diffraction Data This table presents hypothetical data representative of an SXRD analysis for a chiral organic molecule similar to (S)-Azaquinzole.

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₁₂H₁₆N₂ | The elemental composition of the molecule. vulcanchem.com |

| Formula Weight | 188.27 g/mol | The mass of one mole of the compound. vulcanchem.com |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |

| Space Group | P2₁2₁2₁ | A common chiral space group indicating the symmetry elements within the unit cell. |

| a, b, c (Å) | a = 8.12, b = 10.45, c = 12.33 | The dimensions of the unit cell. uhu-ciqso.es |

| α, β, γ (°) | α = 90, β = 90, γ = 90 | The angles between the unit cell axes. uhu-ciqso.es |

| Volume (ų) | 1045.7 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Radiation | Cu Kα (λ = 1.54178 Å) | The wavelength of X-rays used, often chosen to maximize anomalous scattering for absolute configuration. uni-ulm.de |

| Flack Parameter | 0.05(6) | A value close to 0 confirms the assigned absolute stereochemistry. chem-soc.si |

| Final R-indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.085 | Indicators of the quality of the fit between the crystallographic model and the experimental data. |

Polymorphism is the ability of a compound to exist in two or more different crystalline forms that have the same chemical composition but different arrangements or conformations of the molecules in the crystal lattice. core.ac.ukmt.com These different polymorphs can exhibit distinct physical properties, including solubility, melting point, stability, and bioavailability, which are critically important in the pharmaceutical industry. mt.commpg.de

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.govrsc.org For a pharmaceutical intermediate or active ingredient like (S)-Azaquinzole, crystal engineering studies are performed to identify all possible solid forms (polymorphs, solvates, hydrates, and co-crystals) and to select the one with the most optimal physicochemical properties for development. core.ac.uk The control of polymorphism is a key issue, as an unintended transformation from a metastable form to a more stable form can occur during manufacturing or storage, potentially altering the product's performance. mt.com

A typical polymorphic screen involves crystallizing the compound under a wide variety of conditions, such as different solvents, temperatures, and crystallization rates. The resulting solids are then analyzed by techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize the different crystalline forms.

Table 2: Typical Solvents for Polymorphic Screening This table provides an example of a solvent set that could be used to explore the polymorphic landscape of (S)-Azaquinzole.

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol (B129727), Ethanol (B145695), Isopropanol | Protic solvents capable of hydrogen bonding. |

| Ketones | Acetone, Methyl Ethyl Ketone | Aprotic polar solvents. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Aprotic solvents with moderate polarity. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Aprotic polar solvents. |

| Hydrocarbons | Hexane, Toluene | Nonpolar solvents. |

| Nitriles | Acetonitrile | Aprotic polar solvent. |

| Aqueous Mixtures | Water, Ethanol/Water, Acetone/Water | To investigate the formation of hydrates and explore different polarity ranges. core.ac.uk |

Single Crystal X-ray Diffraction (SXRD) for Three-Dimensional Structure

Advanced Chromatographic Techniques for Purity and Enantiomeric Analysis

Chromatographic methods are indispensable for determining the chemical and enantiomeric purity of chiral compounds. For (S)-Azaquinzole, techniques like HPLC, GC-MS, and SFC provide the necessary resolution and sensitivity to separate the target enantiomer from its counterpart and other potential impurities.

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a cornerstone technique for the separation and quantification of enantiomers. csfarmacie.czlcms.cz The fundamental principle of chiral recognition in HPLC is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. rsc.org For a stable separation to occur, there must be a sufficient difference in the interaction energy between the two enantiomers and the stationary phase, often explained by the "three-point interaction" model. csfarmacie.cz

The development of a chiral HPLC method involves screening various CSPs and mobile phases to achieve baseline resolution (Rs > 1.5). mdpi.comnih.gov For amine-containing compounds like Azaquinzole, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. rsc.org Method parameters such as the mobile phase composition (e.g., hexane/isopropanol), additives (e.g., diethylamine (B46881) for basic compounds), flow rate, and column temperature are optimized to maximize resolution and minimize analysis time. mdpi.comresearchgate.net

Table 3: Illustrative Chiral HPLC Method Parameters for (S)-Azaquinzole This table presents a hypothetical but representative set of conditions and results for the enantiomeric analysis of Azaquinzole.

| Parameter | Value / Result |

| Column | Chiralpak® AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (k₁) | 5.8 min (for (R)-Azaquinzole) |

| Retention Time (k₂) | 7.2 min (for (S)-Azaquinzole) |

| Selectivity (α) | 1.24 (k₂ / k₁) |

| Resolution (Rs) | 1.95 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances in a sample. wikipedia.org GC is primarily suited for compounds that are volatile and thermally stable. chiralpedia.com Molecules like Azaquinzole, which are polar and have a relatively high molecular weight, are not sufficiently volatile for direct GC analysis.

Therefore, a chemical derivatization step is required to convert the non-volatile analyte into a volatile and thermally stable derivative. This process involves replacing active hydrogens on polar functional groups (like the secondary amines in Azaquinzole) with nonpolar moieties. Silylation, using reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common technique that forms stable tert-butyldimethylsilyl (TBDMS) derivatives. The resulting derivative can then be analyzed by GC-MS, where it is separated from other components before being fragmented and detected by the mass spectrometer, providing structural information for identification.

Table 4: Potential Volatile Derivatives of (S)-Azaquinzole for GC-MS Analysis This table shows hypothetical derivatization products and their expected mass spectral fragments.

| Derivatization Reagent | Derivative Structure | Expected Mass Spectral Fragments (EI) | Comments |

| MTBSTFA | Mono-TBDMS Azaquinzole | M+•, [M-15]⁺ (loss of CH₃), [M-57]⁺ (loss of C₄H₉) | Derivatization of one of the secondary amine protons. |

| MTBSTFA | Di-TBDMS Azaquinzole | M+•, [M-15]⁺, [M-57]⁺ | Derivatization of both secondary amine protons under more forcing conditions. |

| Trifluoroacetic Anhydride (TFAA) | Di-Trifluoroacetyl Azaquinzole | M+•, Fragments corresponding to the loss of CF₃ and COCF₃ groups. | Acylation is another common derivatization strategy for amines. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly at the preparative scale. selvita.comnih.gov The technique most commonly uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic, non-flammable, and inexpensive. chromatographytoday.com To modify polarity and enhance analyte solubility, organic co-solvents (modifiers) such as methanol or ethanol are added. mdpi.com

SFC offers several advantages over HPLC for enantioseparation. The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates and lead to faster separations and shorter column equilibration times without a significant loss of efficiency. lcms.czchromatographytoday.com This results in increased sample throughput, which is highly advantageous in drug discovery settings. chromatographytoday.com Furthermore, the significant reduction in the consumption of organic solvents makes SFC a "greener" analytical technique. selvita.com

Table 5: Illustrative Comparison of HPLC vs. SFC for Chiral Analysis of Azaquinzole This table provides a hypothetical comparison to highlight the typical performance differences between the two techniques.

| Parameter | Chiral HPLC (Illustrative) | Chiral SFC (Illustrative) | Advantage of SFC |

| Column | Chiralpak® AD-H (250 x 4.6 mm) | Chiralpak® AD-3 (150 x 4.6 mm) | Shorter columns can be used due to higher efficiency. |

| Mobile Phase | Hexane/Isopropanol (80:20) | CO₂/Methanol (70:30) | Reduces toxic organic solvent consumption; CO₂ is recycled. selvita.com |

| Flow Rate | 1.0 mL/min | 3.0 mL/min | Higher flow rates are possible due to low mobile phase viscosity. chromatographytoday.com |

| Analysis Time | ~10 min | ~3 min | Significantly faster analysis and higher throughput. lcms.cz |

| Backpressure | ~80 bar | ~150 bar (with backpressure regulator) | SFC operates under higher pressure to maintain the supercritical state. |

| Solvent Consumption | ~10 mL organic solvent per run | ~0.9 mL organic solvent per run | Drastic reduction in solvent waste, aligning with green chemistry principles. |

Computational and Theoretical Investigations of S Azaquinzole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, rooted in the fundamental principles of quantum mechanics, offer deep insights into the electronic makeup of (S)-Azaquinzole and how this dictates its chemical reactivity. jocpr.comajol.info These methods calculate the distribution of electrons within the molecule, which is key to understanding its stability, reactivity, and spectroscopic properties.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry for studying molecular systems. numberanalytics.comnih.govmdpi.com Ab initio calculations are derived "from the beginning," using only fundamental physical constants, without relying on experimental data. numberanalytics.com DFT, on the other hand, is a method that focuses on the electron density to determine the properties of a many-electron system, often providing a good balance between accuracy and computational cost. arxiv.org

For quinazoline (B50416) derivatives, which are structurally related to (S)-Azaquinzole, DFT calculations have been successfully employed to optimize molecular geometries and analyze electronic properties. nih.govmdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's structure. researchgate.net For instance, studies on similar heterocyclic systems have utilized DFT with the B3LYP functional and various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to achieve optimized geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.netmdpi.com This theoretical approach allows for the investigation of the molecule's ground-state properties, including its stability and preferred spatial arrangement. nih.gov

Table 1: Representative Theoretical Data from DFT Calculations on Related Heterocyclic Systems

| Property | Method/Basis Set | Calculated Value | Significance |

| Optimized Geometry | DFT/B3LYP/6-31G(d,p) | Bond lengths, angles | Provides a 3D model of the molecule. researchgate.net |

| Total Energy | DFT/B3LYP | Varies | Indicates the overall stability of the molecule. |

| Dipole Moment | DFT/B3LYP/6-311G(d,p) | 4.8670 Debye | Reflects the polarity and charge distribution. bhu.ac.in |

| Energy Gap (HOMO-LUMO) | DFT/B3LYP | < 3 eV | Suggests potential for electronic applications. nih.gov |

Molecular Orbital Analysis and Electrostatic Potentials

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is crucial for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution around a molecule. dergipark.org.tr These maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. ajchem-a.com In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. ajchem-a.com For similar heterocyclic compounds, MEP analysis has been used to pinpoint reactive sites, which is essential for understanding their interaction with biological targets. mdpi.combhu.ac.in The color-coded surface illustrates the charge distribution, offering insights into how the molecule will interact with other molecules. dergipark.org.tr

Molecular Dynamics (MD) Simulations of (S)-Azaquinzole Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. su.se By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of (S)-Azaquinzole and how it is influenced by its environment, such as a solvent. biotech-asia.orgnih.gov

Conformational Analysis and Flexibility Studies

Bioactive natural products often possess significant conformational flexibility, which can be crucial for their biological activity. nih.gov Conformational analysis aims to identify the low-energy conformations that a molecule is likely to adopt. diva-portal.org For complex molecules, even those that appear flexible can have preferred shapes. nih.gov Understanding the conformational preferences of (S)-Azaquinzole is important because its biological activity is dependent on its ability to adopt a specific three-dimensional shape that is complementary to its target's binding site. nih.gov Computational methods can be used to explore the potential energy surface of the molecule and identify stable conformers. mdpi.com The flexibility of a molecule can also play a significant role in its binding promiscuity, with more flexible molecules potentially able to interact with a wider range of targets. plos.org

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, (S)-Azaquinzole) when bound to a second molecule (the receptor or target). scitechnol.commdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comnih.gov

Docking simulations place the ligand into the binding site of the target protein and use a scoring function to estimate the binding affinity. biotech-asia.org For quinazoline derivatives, molecular docking has been used to screen for potential inhibitors of specific enzymes, such as epidermal growth factor receptor (EGFR). nih.gov The results of these simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. scitechnol.com These predicted interactions provide valuable hypotheses about the binding mode of (S)-Azaquinzole, which can then be tested experimentally. The stability of the predicted ligand-target complex can be further assessed using molecular dynamics simulations. nih.gov

Table 2: Key Concepts in Molecular Docking

| Concept | Description | Relevance to (S)-Azaquinzole |

| Ligand | The small molecule being studied. | (S)-Azaquinzole |

| Target | The macromolecule (usually a protein) to which the ligand binds. | A specific biological receptor or enzyme. |

| Binding Site | The region on the target where the ligand binds. | Identified through experimental or computational methods. scitechnol.com |

| Posing | Predicting the orientation and conformation of the ligand in the binding site. | Determines the geometry of the ligand-target complex. eyesopen.com |

| Scoring Function | A mathematical function used to estimate the binding affinity. | Ranks different poses and potential ligands. biotech-asia.org |

| Binding Affinity | The strength of the interaction between the ligand and the target. | A lower binding energy generally indicates a more stable complex. scitechnol.com |

Binding Site Analysis and Interaction Hotspots

(S)-Azaquinzole is recognized as an inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein from the B-cell lymphoma 2 (Bcl-2) family. caymanchem.comnih.gov Mcl-1 is a crucial regulator of apoptosis, and its overexpression is linked to the progression and drug resistance of various cancers. nih.govoncotarget.com The primary mechanism of (S)-Azaquinzole involves its binding to a hydrophobic groove on the Mcl-1 protein surface, which is typically occupied by pro-apoptotic proteins like Bak, Bax, Bim, and Noxa. caymanchem.commdpi.commdpi.com This binding prevents Mcl-1 from sequestering these pro-apoptotic partners, thereby promoting cell death. caymanchem.comfrontiersin.org

The binding site of Mcl-1 for BH3-domain containing proteins, the target for (S)-Azaquinzole, is characterized by four hydrophobic pockets (P1-P4). nih.govmdpi.com These pockets accommodate the hydrophobic side chains of the BH3 alpha-helix. mdpi.com Structural analyses have revealed that the P2 and P3 pockets are particularly critical "hot spots" for the binding of non-peptide ligands like (S)-Azaquinzole. nih.govnih.gov

Molecular docking and dynamics simulations have been employed to elucidate the specific interactions between (S)-Azaquinzole and Mcl-1. These studies highlight the importance of key amino acid residues within the binding groove. For instance, Arg263 is a critical residue that often forms hydrogen bonds with Mcl-1 inhibitors. nih.govnih.gov Other significant interactions can occur with residues such as Ala227, Thr226, Gly230, Met231, and Phe228. nih.gov The stability of these interactions is crucial for the inhibitory activity of the compound.

| Key Residue in Mcl-1 Binding Pocket | Type of Interaction | Significance |

|---|---|---|

| Arg263 | Hydrogen Bonding | Frequently observed, critical for anchoring the inhibitor. nih.govnih.gov |

| Ala227 | Hydrogen Bonding, Hydrophobic | Contributes to the binding of various Mcl-1 inhibitors. nih.gov |

| Phe228 | Hydrophobic | Part of the hydrophobic groove that accommodates the ligand. nih.gov |

| Met250 | Hydrophobic | Contributes to the overall binding affinity. nih.gov |

| Val253 | Hydrophobic | Forms part of the P2 pocket, a key interaction hotspot. nih.gov |

Energetic Contributions to Ligand-Protein Binding

The binding affinity of (S)-Azaquinzole and its analogues to Mcl-1 is a key determinant of their potency. Computational methods such as Molecular Mechanics Generalized Born Surface Area (MMGBSA) are used to estimate the binding free energy (ΔG bind) of the ligand-protein complex. researchgate.net This provides a quantitative measure of the strength of the interaction.

Binding affinity is often experimentally determined and reported as an IC50 or Ki value. For potent Mcl-1 inhibitors, these values can be in the nanomolar range. biorxiv.orgnih.gov For example, some advanced azaquinzole-based inhibitors have demonstrated sub-nanomolar affinity for Mcl-1. nih.gov The binding energy is a composite of several energetic contributions, including:

Van der Waals interactions: These are significant, arising from the close packing of the ligand within the hydrophobic pockets of Mcl-1.

Electrostatic interactions: This includes hydrogen bonds, such as the one formed with Arg263, which are crucial for specificity and affinity.

Solvation energy: This term accounts for the energy changes associated with the desolvation of the ligand and the binding site upon complex formation.

De Novo Design and Virtual Screening Based on (S)-Azaquinzole Scaffold

The (S)-Azaquinzole scaffold serves as a valuable starting point for the discovery of new and improved Mcl-1 inhibitors. Computational techniques such as de novo design and virtual screening are instrumental in exploring the chemical space around this core structure.

Computational Libraries of Azaquinzole (B1295793) Analogues

The generation of computational libraries of azaquinzole analogues is a key step in the virtual drug discovery process. researchgate.net These libraries can be created through several methods:

Combinatorial enumeration: Starting with the core azaquinzole scaffold, different R-groups and substituents are systematically added at various positions on the molecule. This can generate vast libraries of virtual compounds.

Fragment-based design: The azaquinzole scaffold can be broken down into key fragments. These fragments can then be combined with other chemical moieties from fragment libraries to create novel molecular architectures.

Reaction-based enumeration: Virtual libraries can be constructed based on known and feasible chemical reactions, ensuring that the designed analogues have a high likelihood of being synthetically accessible. chemrxiv.org

These virtual libraries can range in size from thousands to billions of compounds, providing a diverse chemical space for exploration. chemrxiv.orgnih.gov

High-Throughput Virtual Screening Methodologies

High-throughput virtual screening (HTVS) is a computational technique used to screen large libraries of compounds against a biological target to identify potential hits. nih.govcreative-biolabs.com For (S)-Azaquinzole analogues, the primary target is the Mcl-1 protein. The process typically involves:

Preparation of the Target Structure: A high-resolution 3D structure of the Mcl-1 protein, often obtained from X-ray crystallography and available in the Protein Data Bank (PDB), is prepared for docking. nih.govscielo.br

Ligand Database Preparation: The computational library of azaquinzole analogues is prepared, ensuring correct 3D conformations and ionization states.

Molecular Docking: Each compound in the library is computationally "docked" into the binding site of Mcl-1. nih.govscielo.br Docking algorithms predict the binding pose and estimate the binding affinity, often using a scoring function. scielo.br Programs like AutoDock Vina and Glide are commonly used for this purpose. nih.govcreative-biolabs.com

Hit Selection and Refinement: Compounds with the best docking scores and favorable predicted interactions are selected as "hits." nih.gov These hits can then be subjected to more rigorous computational analysis, such as molecular dynamics simulations, to validate their stability and binding mode before being prioritized for chemical synthesis and biological testing. nih.govbiorxiv.org

Pharmacophore modeling is another powerful virtual screening technique. oncotarget.com A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to the target. drugdesign.org A pharmacophore model based on the known interactions of (S)-Azaquinzole with Mcl-1 can be used to rapidly screen large databases for compounds that match these features. biorxiv.orgoncotarget.com

Cheminformatics and Machine Learning Applications in Azaquinzole Research

Cheminformatics and machine learning are increasingly being applied to accelerate drug discovery, including the optimization of azaquinzole-based inhibitors. excelra.comnih.gov

Data Mining for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) analysis aims to understand how changes in the chemical structure of a compound affect its biological activity. ug.edu.geresearchgate.net By systematically modifying the azaquinzole scaffold and measuring the corresponding changes in Mcl-1 inhibition, researchers can build a detailed SAR profile. excelra.com

Data mining techniques are employed to analyze datasets of azaquinzole analogues and their associated biological activities. researchgate.net This involves:

Descriptor Calculation: Each molecule is represented by a set of numerical descriptors that encode its physicochemical properties, and topological and 3D features.

Model Building: Machine learning algorithms are used to build models that correlate these descriptors with biological activity. One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govmdpi.com A QSAR model is a mathematical equation that quantitatively predicts the activity of a new compound based on its structure. nih.gov

Predictive Modeling for Novel Azaquinzole Derivatives

Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) models, stands as a cornerstone in modern drug discovery for the rational design of new therapeutic agents. mdpi.com These computational techniques aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By elucidating these relationships, predictive models can forecast the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential for desired biological effects. mdpi.com This in silico approach significantly accelerates the drug development pipeline and reduces the costs associated with exhaustive experimental screening. nih.gov

The development of a predictive QSAR model for novel (S)-Azaquinzole derivatives would commence with the compilation of a dataset of structurally related compounds with experimentally determined biological activities. mdpi.com The three-dimensional structure of each molecule, including the parent (S)-Azaquinzole, would be optimized to its lowest energy conformation. Following this, a wide array of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Physicochemical properties: such as lipophilicity (logP), molecular weight, and molar refractivity.

Topological descriptors: which describe the atomic connectivity and branching of the molecule.

Electronic descriptors: including partial atomic charges and dipole moments, which are crucial for understanding intermolecular interactions.

Steric descriptors: which define the three-dimensional shape and bulk of the molecule.

Once the descriptors are calculated, a training set of molecules is used to build the QSAR model using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms such as artificial neural networks (ANN). mdpi.comgoogle.com The goal is to generate an equation that quantitatively links the descriptors to the biological activity. The predictive power of the resulting model is then rigorously evaluated using an external test set of molecules that were not used in the model's creation. google.com A statistically robust and validated QSAR model can then be employed to predict the biological activity of a virtual library of novel (S)-Azaquinzole derivatives.

For instance, a hypothetical QSAR study on (S)-Azaquinzole derivatives could explore the impact of various substituents at different positions on the pyrazino[2,1-a]isoquinoline core. The model might reveal that electron-withdrawing groups at a specific position and a certain range of lipophilicity are favorable for the desired biological activity. This information is invaluable for guiding the design of the next generation of compounds.

Below is a hypothetical data table illustrating the output of a predictive QSAR model for a series of novel (S)-Azaquinzole derivatives. The predicted activity is often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).

| Compound ID | Substituent (R) | Molecular Weight ( g/mol ) | LogP | Predicted pIC50 |

| AZQ-001 | -H (Parent) | 188.27 | 1.20 | 5.8 |

| AZQ-002 | -F | 206.26 | 1.35 | 6.2 |

| AZQ-003 | -Cl | 222.72 | 1.75 | 6.8 |

| AZQ-004 | -CH3 | 202.30 | 1.65 | 6.1 |

| AZQ-005 | -OCH3 | 218.29 | 1.40 | 6.5 |

| AZQ-006 | -NO2 | 233.26 | 1.25 | 7.1 |

This predictive modeling approach allows researchers to systematically explore the chemical space around the (S)-Azaquinzole scaffold. By understanding how different structural modifications influence activity, medicinal chemists can design and synthesize new derivatives with a higher probability of success, ultimately leading to the identification of more potent and selective drug candidates. Molecular docking simulations can further complement these QSAR studies by providing insights into the specific binding interactions between the designed derivatives and their biological target. nih.govvulcanchem.com

Biological Activities and Mechanisms of Action of S Azaquinzole Preclinical Focus

In Vitro Biological Activity Profiling

Initial in vitro screening of (S)-Azaquinzole and related compounds has explored its effects across several areas, including antiparasitic, anticancer, and enzyme-modulating activities.

While specific studies detailing the antiparasitic activity of (S)-Azaquinzole are not extensively available in the public domain, its structural class as an "aza" compound suggests potential activity. Azole-based agents are known for their efficacy against various pathogens, including the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govwho.intcdc.govwikipedia.org The mechanism of action for many azole drugs involves the inhibition of ergosterol (B1671047) synthesis, a crucial component of the parasite's cell membrane. nih.govnih.gov For example, the triazole posaconazole (B62084) has demonstrated high potency against T. cruzi in preclinical models. frontiersin.org Given that compounds like Azaquinzole (B1295793) are investigated for broad antimicrobial activities, evaluating (S)-Azaquinzole against parasites such as T. cruzi would be a logical step in its preclinical development. ontosight.ai

Research into pyrazinoisoquinoline compounds, the class to which Azaquinzole belongs, has included investigations into their potential as anticancer agents. ontosight.ai While specific data on (S)-Azaquinzole's cytotoxicity against a broad panel of cancer cell lines is limited, studies on structurally related quinazoline-based compounds provide insight into its potential. For instance, the multi-kinase inhibitor BPR1K871, which shares a heterocyclic core concept, has shown potent anti-proliferative activity against various human cancer cell lines. nih.gov

Table 1: In Vitro Anticancer Activity of the Structurally Related Compound BPR1K871

| Cell Line | Cancer Type | EC₅₀ (nM) |

|---|---|---|

| COLO205 | Colorectal | < 100 |

| Mia-PaCa2 | Pancreatic | < 100 |

This table presents data for a structurally related quinazoline (B50416) compound to illustrate the potential anticancer activity of this class of molecules. Data derived from a study on BPR1K871. nih.gov

The evaluation of (S)-Azaquinzole in similar assays, such as the MTT assay against cell lines like HeLa (cervical cancer), MCF-7 (breast cancer), and various leukemia cell lines, would be necessary to determine its specific anticancer profile. nih.govbiointerfaceresearch.comnih.gov

The primary mechanism of action suggested for Azaquinzole is enzyme inhibition, specifically targeting protein kinases. onelook.comonelook.com The azaindole and azaquinazoline frameworks are prevalent in the design of various kinase inhibitors. nih.govmdpi.com Kinase inhibitors can be designed to modulate enzyme activity, making them crucial in treating diseases like cancer. mdpi.comnumberanalytics.com

Compounds with a quinazoline core have been identified as potent inhibitors of multiple kinases, including Aurora kinases (A, B, C) and FMS-like tyrosine kinase 3 (FLT3). nih.gov The activity of these inhibitors is typically assessed through in vitro kinase assays that measure the reduction of enzyme activity in the presence of the compound. numberanalytics.com

Table 2: Kinase Inhibition Profile of the Related Quinazoline Compound BPR1K871

| Kinase Target | % Control at 1000 nM |

|---|---|

| AURKA | 0 |

| AURKB | 0.2 |

| AURKC | 3.3 |

| FLT3 | 0.2 |

This table shows the potent inhibition of several kinases by the related compound BPR1K871, indicating the potential for molecules with similar scaffolds to act as multi-kinase inhibitors. Data from KINOMEScan assay. nih.gov

Another potential enzymatic target is tubulin. asploro.com Some anticancer agents function by inhibiting tubulin polymerization, a critical process for cell division. asploro.com Assays measuring the optical density of a tubulin solution can be used to screen for compounds that interfere with microtubule formation. cytoskeleton.com

The chemical structure of Azaquinzole, with its nitrogen-containing heterocyclic system, presents the possibility of interaction with various cellular receptors. vulcanchem.com G protein-coupled receptors (GPCRs) are a major class of drug targets and are involved in a vast array of physiological processes. wikipedia.orgnih.govnih.gov These receptors are activated by a wide range of ligands, from small molecules to large proteins. wikipedia.org While direct binding studies for (S)-Azaquinzole on a panel of GPCRs are not publicly documented, its structure shares similarities with known ligands for neuromodulatory receptors, such as the sigma (σ) receptor. vulcanchem.com Receptor binding assays would be essential to determine if (S)-Azaquinzole has any affinity for these or other receptors, which could reveal additional mechanisms of action or potential off-target effects.

A logical consequence of enzyme inhibition, particularly of kinases or tubulin, is the perturbation of cellular pathways controlling cell proliferation and survival. asploro.complos.org Cell cycle analysis, commonly performed using flow cytometry, allows for the quantification of cells in different phases (G1, S, and G2/M) based on their DNA content. wikipedia.org A fluorescent dye like propidium (B1200493) iodide (PI) is used to stain DNA, and the fluorescence intensity of individual cells is measured. wikipedia.orgiqproducts.nl

If (S)-Azaquinzole functions as a tubulin polymerization inhibitor, it would be expected to cause an arrest of cells in the G2/M phase of the cell cycle, as the formation of the mitotic spindle would be disrupted. asploro.com Similarly, inhibition of kinases that regulate cell cycle checkpoints could lead to arrest at specific phases. mdpi.com Furthermore, such cytotoxic insults often lead to the induction of apoptosis, or programmed cell death, which can be quantified using methods like Annexin V/PI staining. iqproducts.nl

Receptor Binding and Modulation Assays

Identification and Validation of Molecular Targets

Identifying the specific molecular targets of a compound is a critical step in drug discovery, confirming that modulating the target will produce a therapeutic benefit. lifebit.aiaxxam.com This process, known as target validation, employs multiple orthogonal approaches, including genetic methods, biochemical assays, and expression profiling, to build confidence in the target's role. lifebit.ainih.gov

For (S)-Azaquinzole, the primary putative targets are protein kinases and tubulin.

Protein Kinases: Based on its structural class, (S)-Azaquinzole is hypothesized to be a kinase inhibitor. onelook.comgoogle.com Potential targets include receptor tyrosine kinases like c-Met, which is implicated in abnormal cell growth, and kinases involved in inflammatory and immune responses, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.govgoogle.com Validation would involve demonstrating that (S)-Azaquinzole directly binds to and inhibits the activity of a specific kinase and that this inhibition correlates with its cellular effects. google.com

Tubulin: The cytoskeleton, particularly microtubules formed from tubulin polymers, is another plausible target. wikipedia.org Many successful anticancer drugs act as tubulin-binding agents that disrupt microtubule dynamics, leading to mitotic arrest and cell death. asploro.com Target validation for tubulin would involve biochemical assays showing that (S)-Azaquinzole directly interferes with tubulin polymerization, potentially by binding to the colchicine, vinca, or taxane (B156437) sites on the tubulin heterodimer. asploro.comresearchgate.net Furthermore, demonstrating that the cellular effects, such as G2/M arrest, are a direct result of this interaction would be key. nih.gov

Proteomic and Genomic Approaches for Target Discovery

Specific target discovery data for (S)-Azaquinzole is not available in published literature. However, the process of identifying molecular targets for a novel compound typically employs a range of proteomic and genomic strategies.

Proteomics, the large-scale study of proteins, is a powerful tool for identifying a compound's binding partners. catapult.org.ukastrazeneca.comvulcanchem.com Techniques such as affinity purification-mass spectrometry involve using the compound as a "bait" to pull its interacting proteins out of cell lysates for identification. astrazeneca.com Functional proteomics can then be used to study how the compound affects protein-protein interactions, localization, and post-translational modifications. catapult.org.ukvulcanchem.com

Genomic approaches, particularly genome-wide screening using technologies like CRISPR-Cas9, are instrumental in target discovery. novainsilico.ai These screens can identify genes that, when knocked out or activated, sensitize or create resistance to the compound , thereby pointing to its target or pathway. novainsilico.ainih.gov This functional genomics approach helps to understand the relationship between a gene (the target) and a phenotype (the effect of the compound). nih.gov Companies like AstraZeneca utilize integrated target discovery platforms combining genomics and CRISPR technology to identify and validate novel drug targets for their portfolios. novainsilico.ai

Table 1: Example Methodologies for Target Discovery

| Approach | Technique | Objective |

| Proteomics | Affinity Purification-Mass Spectrometry | Directly identify proteins that physically bind to the compound. |

| Expression Proteomics | Identify changes in protein abundance within a cell or tissue after treatment with the compound. astrazeneca.com | |

| Genomics | CRISPR-Cas9 Knockout/Activation Screens | Identify genes whose modification alters cellular response to the compound, thus inferring the target pathway. novainsilico.ai |

| Computational | In Silico Modeling / Molecular Docking | Predict potential binding interactions with known protein structures based on the compound's chemical structure. researchgate.net |

Mechanistic Studies of Target Engagement

Following target identification, studies are conducted to confirm and quantify the engagement of the compound with its proposed target in a cellular environment. While specific target engagement studies for (S)-Azaquinzole have not been published, standard methods are well-established.

Techniques such as the Cellular Thermal Shift Assay (CETSA) can be used to verify that a compound binds to its target protein inside intact cells. The principle is that a protein stabilized by a bound ligand will have a higher melting temperature. Other methods may involve developing specific biomarker assays that provide a readout of target activity. For instance, if the target is a kinase, an assay could measure the phosphorylation of a known substrate of that kinase. These pharmacodynamic biomarker assays are crucial for demonstrating that the drug is having the intended biological effect on its target.

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction between a compound and its target protein can occur at different sites. Orthosteric ligands bind to the primary, active site of the protein, directly competing with the endogenous ligand. In contrast, allosteric modulators bind to a distinct, secondary site on the protein. scielo.brsmolecule.com This binding event induces a conformational change in the protein, which in turn alters the binding or efficacy of the endogenous ligand at the active site. nih.govsmolecule.com

Allosteric modulators can be classified as positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the activity of the orthosteric ligand, respectively. nih.gov A key advantage of allosteric modulators is the potential for greater selectivity, as allosteric sites are often less conserved across related protein family members than the highly conserved active sites. nih.govscielo.br This can lead to fewer off-target effects. scielo.br Furthermore, allosteric drugs can fine-tune a protein's function rather than simply turning it on or off. scielo.br

Determining whether a compound like (S)-Azaquinzole acts as an orthosteric or allosteric modulator would require specific biochemical and structural assays, such as radioligand binding studies and X-ray crystallography. Currently, there is no publicly available data to classify the binding mechanism of (S)-Azaquinzole.

In Vivo Preclinical Studies on Biological Efficacy (Animal Models)

In vivo studies in animal models are essential for evaluating the therapeutic potential of a compound before it can be considered for human trials. These studies assess efficacy, pharmacodynamics, and provide data on how the compound behaves in a complex living system.

Establishment of Biologically Relevant Animal Models

Specific animal model studies for (S)-Azaquinzole are not documented in the available literature. The choice of an animal model is critical and depends entirely on the disease being studied. frontiersin.org For oncology research, immunodeficient mice are often used to host human tumor xenografts, allowing for the evaluation of a drug's effect on a human cancer. mdpi.com For parasitic diseases like schistosomiasis, rodent models (mice, hamsters) susceptible to infection with Schistosoma species are commonly used. frontiersin.org The goal is to select a model that mimics the human disease state as closely as possible to ensure the results are translatable.

Pharmacodynamic Endpoints and Biomarker Assessment

Pharmacodynamic (PD) biomarkers are used in animal studies to measure the effect of a drug on its target and to link this molecular action to a biological response. These markers are critical for understanding the dose-response relationship and optimizing dosing schedules. A biomarker is defined as a characteristic that can be objectively measured as an indicator of a normal biological process, a pathogenic process, or a response to a therapeutic intervention.

For example, if (S)-Azaquinzole were being tested in an oncology model, PD endpoints could include measuring the inhibition of its target protein in tumor tissue, assessing levels of apoptosis markers, or quantifying changes in tumor size via imaging. In a parasitic infection model, endpoints might include parasite burden, egg counts, or specific parasite enzyme activity levels following treatment.

Table 2: Examples of Potential Pharmacodynamic Biomarkers

| Therapeutic Area | Potential Biomarker Type | Example Endpoint |

| Oncology | Target Engagement | Measurement of target phosphorylation in tumor biopsy via ELISA or Western blot. |

| Cellular Response | Quantification of apoptotic cells (e.g., via TUNEL staining) in tumor tissue. | |

| Parasitic Infections | Parasite Load | Reduction in Schistosoma egg count in stool or tissue samples. |

| Target Activity | Inhibition of a key parasite enzyme (e.g., Carbonic Anhydrase) in a relevant sample. |

Efficacy Studies in Disease Models (e.g., parasitic infections, oncology models)

There are no published efficacy studies for (S)-Azaquinzole in specific disease models. However, the broader class of pyrazino[2,1-a]isoquinoline compounds provides context for potential therapeutic applications.

Parasitic Infections: The pyrazino[2,1-a]isoquinoline scaffold is the core structure of Praziquantel, the primary drug used to treat schistosomiasis, a disease caused by parasitic flatworms. researchgate.net Research continues into new derivatives of this class to improve upon Praziquantel's limitations, such as its lower efficacy against immature parasites. Studies have shown that other derivatives possess antifungal activity as well. nih.govnih.gov This suggests a rationale for evaluating compounds like (S)-Azaquinzole in models of parasitic or fungal infections. An efficacy study would typically compare the reduction in parasite load in treated animals versus an untreated control group.

Role of Stereochemistry in Biological Activity of (S)-Azaquinzolebiologists.com

Evaluation of Biological Plausibility in Preclinical Models

While specific preclinical data for (S)-Azaquinzole are not extensively available in the public domain, its structural characteristics as a rigid tricyclic amine suggest potential activity within the central nervous system (CNS). The evaluation of biological plausibility for such a compound would typically involve a series of well-established preclinical models designed to predict therapeutic effects and potential liabilities. mdbneuro.comnih.gov Given the mention of azaquinzoles as intermediates in the synthesis of antipsychotic drugs, preclinical assessment would likely focus on models relevant to psychosis and related neurological disorders. cas.cn

The process of evaluating a new chemical entity like (S)-Azaquinzole in preclinical models is a critical step in drug discovery. nih.gov It aims to establish a compound's potential efficacy and to understand its mechanism of action in a living system before human trials. mdbneuro.com For a compound with suspected antipsychotic properties, researchers would employ a battery of behavioral and neurochemical tests in animals. researchgate.netnih.gov

Illustrative Preclinical Models for a CNS-Active Compound:

A typical preclinical evaluation would involve various animal models to assess different aspects of the compound's activity. biologists.com These models can be broadly categorized as follows:

Pharmacokinetic Models: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. This is crucial to ensure that the drug can reach its intended target in the brain in sufficient concentrations. google.com

Pharmacodynamic Models: These models assess the direct effects of the drug on the body. For a potential antipsychotic, this would include measuring changes in neurotransmitter levels or receptor activity in specific brain regions. synapcell.com

Behavioral Models: These are designed to mimic certain aspects of human psychiatric disorders. For instance, models of hyperlocomotion induced by dopamine (B1211576) agonists are often used to predict antipsychotic activity. researchgate.netnih.gov Other models might assess cognitive function or social interaction. researchgate.net

The table below illustrates the types of preclinical models that would be relevant for evaluating a compound like (S)-Azaquinzole, based on its potential as a CNS agent.

Table 1: Illustrative Preclinical Models for CNS Drug Evaluation

| Model Category | Specific Model Example | Endpoint Measured | Relevance to CNS Drug Evaluation |

|---|---|---|---|

| Pharmacokinetics | Rodent brain penetration study | Concentration of the compound in brain tissue versus plasma | Assesses the ability of the compound to cross the blood-brain barrier |

| Pharmacodynamics | In vivo microdialysis | Changes in extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions | Provides evidence of target engagement and mechanism of action |

| Behavioral Models of Psychosis | Amphetamine-induced hyperlocomotion | Reduction of excessive movement | Predicts potential antipsychotic efficacy (positive symptoms) |

| Prepulse inhibition of the startle reflex | Restoration of sensorimotor gating deficits | Models deficits in information processing seen in schizophrenia |

Role of Stereochemistry in Biological Activity of (S)-Azaquinzole

The three-dimensional structure of a molecule is a critical determinant of its biological activity. mhmedical.com For chiral molecules like Azaquinzole, which exist as non-superimposable mirror images called enantiomers, this spatial arrangement can drastically influence how they interact with the chiral environment of the body, such as enzymes and receptors. nih.govpatsnap.com The designation "(S)-" in (S)-Azaquinzole specifies a particular three-dimensional configuration at its chiral center.

Enantiomeric Specificity in Target Recognition

The principle of enantiomeric specificity dictates that one enantiomer of a chiral drug may bind to its biological target with significantly higher affinity and produce a more potent effect than its counterpart. numberanalytics.comnih.gov This is often likened to a "lock and key" model, where the intricate three-dimensional shape of the receptor's binding site can only accommodate one enantiomer with high precision. patsnap.comnumberanalytics.com

While specific binding data for (S)-Azaquinzole is not publicly available, its rigid, fused-ring structure would create a well-defined three-dimensional shape. This rigidity would likely amplify the differences in how the (S) and (R) enantiomers interact with their biological targets. Even subtle changes in the spatial orientation of atoms can lead to significant differences in binding affinity. mhmedical.com

The table below illustrates how enantiomeric specificity is typically characterized in preclinical studies through comparative binding assays.

Table 2: Illustrative Example of Enantiomeric Specificity in Receptor Binding

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| (S)-Azaquinzole | Hypothetical CNS Receptor X | Value to be determined |

| (R)-Azaquinzole | Value to be determined |

This table is for illustrative purposes only, as specific binding data for Azaquinzole enantiomers are not publicly available.

Impact of Stereoisomerism on Biological Responses

The differences in target recognition between stereoisomers often translate into distinct biological responses. nih.govijpsjournal.com One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. biomedgrid.comresearchgate.net In some cases, the two enantiomers can have qualitatively different pharmacological activities. researchgate.net

For (S)-Azaquinzole, a thorough preclinical evaluation would necessitate a direct comparison with its (R)-enantiomer. Such studies are crucial for determining if a single enantiomer formulation would offer a better therapeutic profile than a racemic mixture (a 1:1 mixture of both enantiomers). The potential advantages of using a single enantiomer can include increased potency, improved selectivity for the target, a better safety profile, and simpler pharmacokinetics. nih.gov

The following table provides an illustrative example of how the biological responses of two enantiomers might be compared in a preclinical model.

Table 3: Illustrative Example of Stereoisomeric Impact on In Vivo Efficacy

| Compound | In Vivo Model | Observed Effect |

|---|---|---|